5alpha-Cholesta-8,14-dien-3beta-ol 5alpha-Cholesta-8,14-dien-3beta-ol 5alpha-cholesta-8,14-dien-3beta-ol is a 3beta-sterol that is 5alpha-cholestane-3beta-ol having double bonds at the 8,9- and 14,15- positions. It derives from a hydride of a 5alpha-cholestane.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21050239
InChI: InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

5alpha-Cholesta-8,14-dien-3beta-ol

CAS No.:

Cat. No.: VC21050239

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Cholesta-8,14-dien-3beta-ol -

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1
Standard InChI Key AWBZPJQUWZBRII-CXDHQSPESA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Chemical Identity and Basic Properties

5alpha-Cholesta-8,14-dien-3beta-ol is a 3beta-sterol characterized by a 5alpha-cholestane-3beta-ol core structure with double bonds at the 8,9- and 14,15-positions. This compound is also known by several synonyms including delta-8,14-Cholestadienol and 14-Dehydro Zymostenol . The basic chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of 5alpha-Cholesta-8,14-dien-3beta-ol

PropertyValue
Chemical FormulaC27H44O
Molecular Weight384.6 g/mol
CAS Number19431-20-0
IUPAC Name(3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
InChI KeyAWBZPJQUWZBRII-CXDHQSPESA-N
Melting PointData not available
Physical StateSolid
SolubilityPractically insoluble in water; soluble in organic solvents

As a sterol derivative, 5alpha-Cholesta-8,14-dien-3beta-ol belongs to the class of cholesterols and derivatives, which are compounds containing a 3-hydroxylated cholestane core . This classification places it among important lipid molecules involved in membrane structure and cellular signaling pathways.

Structural Characteristics

The structural features of 5alpha-Cholesta-8,14-dien-3beta-ol are defined by its tetracyclic steroid nucleus with specific stereochemistry and double bond positions. The compound contains a hydroxyl group at the 3-beta position and a hydrogen at the 5-alpha position, creating a specific conformational arrangement of the steroid rings .

The most distinctive structural characteristic of this compound is the presence of double bonds at positions 8,9 and 14,15. These unsaturated bonds significantly influence the three-dimensional structure of the molecule and its biochemical reactivity. The 5-alpha stereochemistry refers to the orientation of the hydrogen atom at position 5, which points below the plane of the steroid nucleus.

The structure includes a tetracyclic ring system with rings labeled A, B, C, and D, following the standard steroid nomenclature. The double bonds create unsaturated regions that affect the planarity and rigidity of certain portions of the molecule. These structural features are crucial for the compound's recognition by enzymes involved in sterol metabolism .

Biosynthetic Pathway and Metabolic Role

5alpha-Cholesta-8,14-dien-3beta-ol plays a critical role in the post-squalene cholesterol biosynthesis pathway. This compound serves as an important intermediate in the conversion of lanosterol to cholesterol, involving a series of enzymatic reactions .

In the biosynthetic pathway, the formation of 5alpha-Cholesta-8,14-dien-3beta-ol involves the removal of the 14α-methyl group from lanosterol derivatives. Research has shown that in the conversion of mevalonic acid into cholesterol, one of the hydrogen atoms at C-15 is removed, suggesting the involvement of C-15 in cholesterol biosynthesis . This process is part of the oxidative demethylation reactions that occur during sterol synthesis.

A key aspect of the metabolic role of this compound involves the enzyme Lamin B receptor (LBR), which has dehydrosterol-14-reductase (DHCR14) activity. This enzyme catalyzes the reduction of the 14,15-double bond in 5alpha-Cholesta-8,14-dien-3beta-ol, converting it to downstream intermediates in the cholesterol pathway . The 4,4-dimethyl derivative of this compound (4,4-dimethyl-cholesta-8,14-dien-3beta-ol) has been demonstrated to be converted into cholesterol, further confirming its role in the biosynthetic pathway .

Table 2: Enzymatic Reactions Involving 5alpha-Cholesta-8,14-dien-3beta-ol

EnzymeReactionProductCofactors Required
DHCR14 (14-sterol reductase)Reduction of Δ14,15 double bond5alpha-Cholest-8-en-3beta-olNADPH
C-8 sterol isomeraseIsomerization of Δ8,9 double bondDownstream intermediates-
LBR (Lamin B receptor)Reduction of Δ14,15 double bondDownstream intermediatesNADPH

The biosynthetic sequence involves multiple steps where this sterol undergoes modifications to eventually form cholesterol. The accumulation of 5alpha-Cholesta-8,14-dien-3beta-ol can occur when there are deficiencies in the enzymes responsible for these conversions, such as in certain disorders of sterol metabolism .

Research Findings and Experimental Evidence

Significant research has been conducted to understand the role of 5alpha-Cholesta-8,14-dien-3beta-ol in cholesterol biosynthesis and its implications in various biological systems. Key research findings include:

Isotopic Labeling Studies

Early studies using tritiated water and squalene demonstrated the biosynthesis of cholesterol through intermediates including 5alpha-Cholesta-8,14-dien-3beta-ol. Degradation experiments on the cholesterol produced indicated that C-15 is involved in the biosynthetic pathway . These findings were supported by studies using [2RS-³H₂]mevalonic acid, which showed that one of the hydrogen atoms at C-15 is removed during the conversion to cholesterol .

Enzymatic Conversion Studies

Research has established that 4,4-dimethyl-cholesta-8,14-dien-3beta-ol is converted into cholesterol in biological systems, providing evidence for the role of the 8,14-dien system in the cholesterol biosynthetic pathway . This compound has been shown to be a substrate for specific enzymes in the sterol metabolic pathway, particularly those involved in the reduction of double bonds and demethylation reactions.

Comparison with Related Sterols

5alpha-Cholesta-8,14-dien-3beta-ol shares structural similarities with several other sterols but has distinctive features that influence its biochemical behavior. Understanding these similarities and differences is crucial for comprehending its specific role in sterol metabolism.

Table 3: Comparison of 5alpha-Cholesta-8,14-dien-3beta-ol with Related Sterols

CompoundMolecular FormulaDouble Bond PositionsKey Structural DifferencesMetabolic Relationship
5alpha-Cholesta-8,14-dien-3beta-olC27H44OΔ8,9 and Δ14,15Base compoundIntermediate in cholesterol biosynthesis
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-olC29H48OΔ8,9 and Δ14,15Two methyl groups at C-4Precursor to 5alpha-Cholesta-8,14-dien-3beta-ol
Cholest-14-en-3-ol, (3beta,5alpha)-C27H46OΔ14,15Lacks Δ8,9 double bondRelated intermediate
4,4-Dimethylcholesta-8,14,24-trienol (FF-MAS)C29H46OΔ8,9, Δ14,15, and Δ24,25Additional double bond at C-24,25Alternative pathway intermediate
5alpha-Cholest-8-en-3beta-ol (Zymostenol)C27H46OΔ8,9Lacks Δ14,15 double bondDownstream product after Δ14,15 reduction

Structural Differences and Their Functional Implications

The 4,4-dimethyl derivative (4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol) contains additional methyl groups at the C-4 position, which affects its interaction with enzymes in the sterol biosynthetic pathway . This compound is recognized for its role in activating meiosis in mammalian oocytes, particularly in follicular fluid.

Cholest-14-en-3-ol, (3beta,5alpha)- differs from 5alpha-Cholesta-8,14-dien-3beta-ol by lacking the Δ8,9 double bond. This structural difference influences its metabolic conversion rate and interaction with enzymes such as sterol 14alpha-demethylase.

Metabolic Relationships

In the biosynthetic pathway, 4,4-Dimethylcholesta-8,14,24-trienol (FF-MAS) can be a precursor to 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol through the reduction of the Δ24,25 double bond. This reaction is catalyzed by sterol Δ24-reductase .

The relationship between 5alpha-Cholesta-8,14-dien-3beta-ol and 5alpha-Cholest-8-en-3beta-ol (Zymostenol) involves the reduction of the Δ14,15 double bond by DHCR14. This conversion is an important step in the cholesterol biosynthetic pathway .

These structural comparisons highlight that small modifications in sterol structure can significantly impact their metabolic fate and biological function, emphasizing the specificity of enzymes involved in sterol metabolism.

Biological Activity and Physiological Significance

The biological activity of 5alpha-Cholesta-8,14-dien-3beta-ol extends beyond its role as a cholesterol precursor. This compound and its derivatives have demonstrated various physiological effects that contribute to their significance in biological systems.

Membrane Structure and Function

As a sterol, 5alpha-Cholesta-8,14-dien-3beta-ol can influence membrane properties, although its effects differ from those of cholesterol due to the presence of additional double bonds. These structural differences affect membrane fluidity, permeability, and interaction with membrane proteins.

Relationship to Genetic Disorders

The accumulation of 5alpha-Cholesta-8,14-dien-3beta-ol is associated with Greenberg dysplasia, a lethal genetic disorder characterized by hydrops fetalis, short limbs, and abnormal bone calcification. This disorder is caused by mutations in the LBR gene, which encodes a protein with 14-sterol reductase activity .

Meiosis Activation Properties

Related compounds, particularly 4,4-dimethyl derivatives with the 8,14-diene structure, have shown activity in activating meiosis in mammalian oocytes. This property has generated interest in their potential applications in reproductive biology and fertility treatments .

The physiological significance of 5alpha-Cholesta-8,14-dien-3beta-ol underscores the importance of proper sterol metabolism for normal cellular function and development. Disruptions in its metabolism can lead to serious pathological conditions, highlighting its critical role in human physiology.

Analytical Methods for Detection and Quantification

The analysis of 5alpha-Cholesta-8,14-dien-3beta-ol in biological samples requires sensitive and specific analytical techniques. Several methods have been developed and optimized for the detection and quantification of this sterol.

Chromatographic Methods

Gas chromatography (GC) has been widely used for the separation and analysis of 5alpha-Cholesta-8,14-dien-3beta-ol. The compound has a Kovats' retention index of 3135 on a methyl silicone capillary column at 250°C, which aids in its identification . GC coupled with mass spectrometry (GC-MS) provides both separation and structural information, making it particularly valuable for sterol analysis.

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), offers another approach for analyzing this compound. LC-MS/MS methods have been developed for quantifying sterols in biological matrices, with detection limits reported at approximately 0.1 ng/mL in plasma samples.

Mass Spectrometry

Mass spectrometry is crucial for the identification and structural characterization of 5alpha-Cholesta-8,14-dien-3beta-ol. Electron ionization mass spectrometry produces characteristic fragmentation patterns that can be used for identification . The digitized spectrum available in databases such as the NIST WebBook serves as a reference for identification purposes.

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is valuable for structural elucidation of this sterol. NMR can provide detailed information about the stereochemistry and position of double bonds in the molecule.

Table 4: Analytical Methods for 5alpha-Cholesta-8,14-dien-3beta-ol

Analytical TechniqueApplicationDetection LimitKey Advantages
Gas Chromatography (GC)Separation and identification-High resolution for sterols
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantificationng rangeStructural information and sensitivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification in biological samples~0.1 ng/mLHigh sensitivity and specificity
Nuclear Magnetic Resonance (NMR)Structural characterizationμg rangeDetailed structural information
X-ray CrystallographyPrecise 3D structure determination-Absolute configuration determination

These analytical methods are essential for studying the role of 5alpha-Cholesta-8,14-dien-3beta-ol in biochemical pathways and for diagnosing disorders associated with abnormalities in its metabolism.

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